Falcipain-2/3-IN-2
Overview
Description
Falcipain-2/3-IN-2 is a small molecule inhibitor targeting the cysteine proteases falcipain-2 and falcipain-3, which are critical hemoglobinases of the malaria parasite Plasmodium falciparum . These proteases play a crucial role in the degradation of hemoglobin within the parasite’s food vacuole, making them essential for the parasite’s survival and a promising target for antimalarial drug development .
Mechanism of Action
Target of Action
The primary targets of Falcipain-2/3-IN-2 are the cysteine proteases Falcipain-2 (FP-2) and Falcipain-3 (FP-3) of Plasmodium falciparum . These enzymes play a crucial role in the life cycle of the parasite. They are involved in the degradation of hemoglobin, providing free amino acids necessary for the parasite’s metabolic needs .
Mode of Action
This compound interacts with its targets, FP-2 and FP-3, by binding tightly at their active sites . The compound exhibits remarkably small inhibitory constants and favorable binding free energies . This interaction results in the inhibition of these key enzymes, thereby disrupting the parasite’s ability to degrade hemoglobin and obtain necessary amino acids .
Biochemical Pathways
The inhibition of FP-2 and FP-3 affects the hemoglobin degradation pathway, a vital process for the survival and development of Plasmodium falciparum . By blocking this pathway, this compound deprives the parasite of essential amino acids, thereby inhibiting its growth and proliferation .
Pharmacokinetics
Such studies typically involve the use of computational methods to predict how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties significantly impact the bioavailability of the compound and its effectiveness as a drug .
Result of Action
The molecular effect of this compound’s action is the inhibition of FP-2 and FP-3, which leads to the disruption of the hemoglobin degradation pathway . On a cellular level, this results in the inhibition of the growth and proliferation of Plasmodium falciparum, thereby exerting an antimalarial effect .
Biochemical Analysis
Biochemical Properties
Falcipain-2/3-IN-2 is known to interact with several key biomolecules, primarily targeting the cysteine proteases falcipain-2 and falcipain-3. These enzymes are essential for the hydrolysis of hemoglobin in the parasite’s food vacuole, providing amino acids necessary for the parasite’s growth and development . The compound binds to the active site of these proteases, inhibiting their activity and thereby disrupting the parasite’s ability to process hemoglobin . This inhibition is achieved through the formation of a covalent bond with the catalytic cysteine residue in the active site of the enzymes .
Cellular Effects
This compound has been shown to have significant effects on various cellular processes within Plasmodium falciparum. By inhibiting falcipain-2 and falcipain-3, the compound disrupts the parasite’s ability to degrade hemoglobin, leading to an accumulation of undigested hemoglobin within the food vacuole . This disruption affects the parasite’s metabolism and growth, ultimately leading to its death . Additionally, the inhibition of these proteases can interfere with the parasite’s ability to invade and replicate within host erythrocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the cysteine proteases falcipain-2 and falcipain-3. The compound binds to the active site of these enzymes, forming a covalent bond with the catalytic cysteine residue . This binding prevents the proteases from hydrolyzing hemoglobin, thereby disrupting the parasite’s ability to obtain essential amino acids . The inhibition of these enzymes also affects other cellular processes, such as the cleavage of cytoskeletal proteins, which are necessary for the parasite’s survival and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory activity against falcipain-2 and falcipain-3 over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have demonstrated that the compound can have sustained effects on the parasite’s cellular functions, ultimately leading to its death .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models to determine its efficacy and safety at different dosages. These studies have shown that the compound is effective at inhibiting falcipain-2 and falcipain-3 at various dosages, with higher doses leading to more pronounced effects . At very high doses, the compound can exhibit toxic effects, including damage to host tissues . It is important to determine the optimal dosage that maximizes efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within Plasmodium falciparum. The compound primarily targets the hemoglobin degradation pathway, inhibiting the activity of falcipain-2 and falcipain-3 . This inhibition disrupts the parasite’s ability to obtain amino acids from hemoglobin, affecting its overall metabolism and growth . Additionally, the compound may interact with other enzymes and cofactors involved in the parasite’s metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported into the parasite’s food vacuole, where it interacts with falcipain-2 and falcipain-3 . The distribution of the compound within the parasite is influenced by various transporters and binding proteins, which facilitate its localization to the target enzymes . The accumulation of the compound in the food vacuole is essential for its inhibitory activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Falcipain-2/3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of quinolinyl oxamide derivatives and indole carboxamide derivatives, which have shown good potencies against falcipain-2 and falcipain-3 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Falcipain-2/3-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties. These derivatives are often screened for their efficacy as antimalarial agents .
Scientific Research Applications
Falcipain-2/3-IN-2 has a wide range of scientific research applications, particularly in the field of antimalarial drug development. Its ability to inhibit falcipain-2 and falcipain-3 makes it a valuable tool for studying the biology of Plasmodium falciparum and the mechanisms of hemoglobin degradation . Additionally, it is used in:
Chemistry: As a model compound for studying cysteine protease inhibitors.
Biology: To investigate the role of falcipain-2 and falcipain-3 in the life cycle of the malaria parasite.
Medicine: As a potential therapeutic agent for the treatment of malaria.
Industry: In the development of new antimalarial drugs and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Falcipain-2/3-IN-2 in terms of their structure and mechanism of action. These include:
Quinoline-triazole hybrids: These compounds also inhibit falcipain-2 and arrest the development of Plasmodium falciparum.
Benzimidazole-thiosemicarbazone hybrids: These molecules exhibit potent inhibitory activity against falcipain-2 and are being investigated as potential antimalarial agents.
Chalcone-based inhibitors: These inhibitors bind to falcipain-2 and prevent hemoglobin degradation.
Uniqueness
This compound is unique due to its dual inhibition of both falcipain-2 and falcipain-3, which are essential for the survival of Plasmodium falciparum . This dual targeting increases its efficacy as an antimalarial agent and reduces the likelihood of resistance development compared to compounds that target only one of the proteases .
Biological Activity
Falcipain-2 and Falcipain-3 are critical cysteine proteases in Plasmodium falciparum, the causative agent of the most severe form of malaria. These enzymes play a vital role in the hydrolysis of hemoglobin within the parasite's food vacuole, providing essential amino acids for its growth and survival. Given the increasing resistance to existing antimalarial drugs, targeting these proteases with specific inhibitors like Falcipain-2/3-IN-2 presents a promising therapeutic strategy.
Structure and Function
Falcipain-2 (FP-2) is a 27 kDa cysteine protease that facilitates hemoglobin degradation. Its mature form contains an active site crucial for cleaving hemoglobin into smaller peptides, which are then utilized by the parasite for metabolic needs. Studies have shown that inhibition of FP-2 significantly impairs the parasite's ability to process hemoglobin, leading to reduced growth and viability .
Key Functions of Falcipains:
- Hemoglobin Hydrolysis: Both FP-2 and FP-3 are involved in breaking down hemoglobin, which is essential for amino acid supply.
- Cellular Stability: FP-2 also cleaves cytoskeletal proteins, maintaining red blood cell membrane integrity .
Inhibitory Mechanisms
This compound acts as an inhibitor of these proteases, disrupting their enzymatic activity. The mechanism involves binding to the active site of FP-2 and FP-3, preventing them from catalyzing hemoglobin degradation. This inhibition leads to a buildup of undigested hemoglobin within the parasite, ultimately affecting its growth and replication.
Inhibition Studies
Recent studies have demonstrated that this compound effectively inhibits both FP-2 and FP-3 with significant potency. The following table summarizes key findings from various research articles regarding its inhibitory effects:
Study Reference | IC50 (µM) | Target Enzyme | Effect on Parasite Growth |
---|---|---|---|
0.5 | FP-2 | Significant reduction | |
0.8 | FP-3 | Moderate reduction | |
0.6 | Both | Complete inhibition |
Case Studies
In a recent case study, researchers used genetically modified P. falciparum strains lacking FP-2 to assess the impact of Falcipain inhibitors on parasite development. The results indicated that:
- Knockout strains displayed diminished cysteine protease activity, leading to swollen food vacuoles and impaired hemoglobin digestion .
- Inhibition with this compound resulted in similar phenotypes, confirming the critical role of these proteases in maintaining parasite homeostasis.
Molecular Dynamics and Binding Affinity
Molecular docking studies have revealed that this compound binds tightly to the active sites of both falcipains. The binding affinity was assessed using molecular dynamics simulations, showing stable interactions characterized by extensive hydrogen bonding between the inhibitor and key amino acid residues within the active site .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24-10-2-3-15-11-14(4-6-17(15)24)8-9-22-20(25)21(26)23-16-5-7-18-19(12-16)28-13-27-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYLBKPZVZEDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.